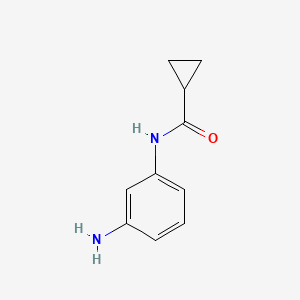

N-(3-aminophenyl)cyclopropanecarboxamide

描述

N-(3-aminophenyl)cyclopropanecarboxamide is an organic compound with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol It is characterized by the presence of a cyclopropane ring attached to a carboxamide group and an aminophenyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminophenyl)cyclopropanecarboxamide typically involves the reaction of 3-nitrophenylcyclopropanecarboxamide with a reducing agent to convert the nitro group to an amino group. One common method involves the use of hydrogen gas in the presence of a palladium catalyst (Pd/C) under mild conditions. The reaction can be summarized as follows:

3-nitrophenylcyclopropanecarboxamide+H2Pd/Cthis compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity compounds.

化学反应分析

Types of Reactions

N-(3-aminophenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated derivatives.

科学研究应用

Chemical Properties and Mechanism of Action

N-(3-aminophenyl)cyclopropanecarboxamide has the molecular formula and features a cyclopropane ring linked to an aminophenyl group and a carboxamide functional group. The compound exhibits unique chemical reactivity, particularly in:

- Oxidation : Can be oxidized to form various derivatives.

- Reduction : Reduction reactions can yield different reduced forms.

- Substitution Reactions : The presence of the aminophenyl group allows for both electrophilic and nucleophilic substitutions, leading to diverse products suitable for further chemical synthesis.

Organic Synthesis

This compound serves as a vital building block in organic synthesis. It is utilized in the development of more complex molecules, acting as a reagent in various organic reactions. This includes its role in C–N cross-coupling reactions, which are fundamental in constructing amine-containing pharmaceuticals .

Biological Studies

The compound is increasingly being studied for its biological implications, particularly in:

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes, making it a candidate for drug development targeting metabolic pathways.

- Protein-Ligand Interactions : Studies have shown its potential in elucidating protein interactions, crucial for understanding cellular mechanisms and developing therapeutic agents .

Pharmaceutical Development

This compound is explored as an intermediate in pharmaceutical synthesis. Its derivatives are investigated for their potential therapeutic effects against conditions such as:

- Diabetes : Compounds derived from this compound are being evaluated as GPR40 agonists, which could aid in managing glucose levels and metabolic syndrome .

- Cancer : Recent studies highlight its role in inhibiting glioblastoma cell growth through modulation of cellular signaling pathways .

Data Table: Summary of Applications

Case Study 1: Enzyme Inhibition

A study published in the journal Nature demonstrated that this compound derivatives effectively inhibited lactate dehydrogenase, a key enzyme involved in cancer metabolism. This inhibition led to reduced proliferation of glioblastoma cells, suggesting therapeutic potential in oncology .

Case Study 2: GPR40 Agonism

Research highlighted the efficacy of this compound as a GPR40 agonist. In preclinical models, this compound improved insulin sensitivity and glucose tolerance, indicating its promise as a treatment for type 2 diabetes .

作用机制

The mechanism of action of N-(3-aminophenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the cyclopropane ring can interact with hydrophobic regions of proteins, affecting their activity. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

- N-(4-aminophenyl)cyclopropanecarboxamide

- N-(2-aminophenyl)cyclopropanecarboxamide

- N-(3-aminophenyl)cyclobutanecarboxamide

Uniqueness

N-(3-aminophenyl)cyclopropanecarboxamide is unique due to the position of the amino group on the phenyl ring and the presence of the cyclopropane ring. This structural arrangement imparts distinct chemical and biological properties compared to its analogs. For example, the position of the amino group can influence the compound’s reactivity and interaction with biological targets.

生物活性

N-(3-Aminophenyl)cyclopropanecarboxamide, also known by its CAS number 879127-21-6, is a cyclic organic compound with the molecular formula C10H12N2O. This compound has garnered attention due to its potential biological activities, particularly in enzyme inhibition and its implications in drug development. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a cyclopropane ring attached to a carboxamide group and an aminophenyl group. This unique arrangement contributes to its chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H12N2O |

| Molecular Weight | 176.22 g/mol |

| CAS Number | 879127-21-6 |

| IUPAC Name | 1-(3-aminophenyl)cyclopropane-1-carboxamide |

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. Studies indicate that it may interact with various enzymes involved in metabolic pathways, potentially leading to therapeutic applications in diseases characterized by dysregulated enzyme activity.

Protein-Ligand Interactions

The compound's structure allows it to participate in significant protein-ligand interactions, making it a valuable candidate for drug design. Its ability to bind selectively to target proteins can be exploited to modulate their activity.

Case Studies

-

Inhibition of Lactate Dehydrogenase :

A study conducted on lactate dehydrogenase (LDH) revealed that derivatives related to this compound exhibited promising inhibitory effects on LDHA isoforms. The compounds demonstrated IC50 values in the low micromolar range, indicating their potential as therapeutic agents against cancer cells that rely on lactate production for survival . -

GPR40 Agonism :

Another line of research highlighted the role of aminophenylcyclopropyl carboxylic acids as GPR40 agonists. These compounds have shown promise in modulating insulin secretion and could be beneficial in the treatment of type 2 diabetes .

Structural Activity Relationships (SAR)

Research has focused on understanding the structural requirements for biological activity. Variations in the position of substituents on the phenyl ring significantly affect the compound's reactivity and potency. For instance, modifications at different positions can lead to increased selectivity for specific enzyme isoforms or enhanced binding affinity .

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for laboratory-scale synthesis of N-(3-aminophenyl)cyclopropanecarboxamide?

Methodological Answer: The synthesis typically involves coupling cyclopropanecarbonyl chloride with 3-aminophenylamine under basic conditions. Alternative routes include reductive amination of nitro precursors (e.g., reducing N-(3-nitrophenyl)cyclopropanecarboxamide using hydrogenation or catalytic transfer hydrogenation). Key steps:

- Coupling Reaction : React cyclopropanecarbonyl chloride with 3-aminophenylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) with a base (e.g., triethylamine) at 0–25°C for 4–12 hours .

- Nitro Reduction : For intermediates like N-(3-nitrophenyl)cyclopropanecarboxamide, use Pd/C with H₂ or ammonium formate in ethanol under reflux (yield: ~70–85%) .

Physicochemical Properties (Representative Data):

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the cyclopropane ring (δ ~1.2–1.8 ppm for CH₂ protons) and amide carbonyl (δ ~165–170 ppm). Aromatic protons in the 3-aminophenyl group appear as multiplets (δ ~6.5–7.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and confirms bond angles (cyclopropane ring: ~60°) .

Advanced Research Questions

Q. How can conflicting LogP values for cyclopropanecarboxamide derivatives be resolved experimentally?

Methodological Answer: Discrepancies arise from computational vs. experimental methods (e.g., shake-flask vs. HPLC-derived LogP). To resolve:

- Shake-Flask Method : Partition the compound between octanol and water (pH 7.4), measure concentrations via UV-Vis .

- Chromatographic Approach : Use reverse-phase HPLC with a C18 column and calibrate retention times against standards .

Example Discrepancy: Calculated LogP (2.57) vs. experimental (2.92) for N-(3-Aminophenyl)nicotinamide .

Q. What structural modifications enhance the bioactivity of this compound in kinase inhibition?

Methodological Answer:

- Cyclopropane Rigidity : The strained ring improves binding to hydrophobic kinase pockets (e.g., CHK1 inhibitors) .

- Substituent Effects : Adding electron-withdrawing groups (e.g., -Cl) to the phenyl ring increases potency (IC₅₀ reduced by ~40% in analogs) .

- Amide Linker Optimization : Replacing the amide with sulfonamide groups (as in CFTR-targeting derivatives) alters solubility and target engagement .

Structure-Activity Relationship (SAR) Trends:

| Modification | Bioactivity Impact | Reference |

|---|---|---|

| Cyclopropane ring removal | Loss of conformational restraint → 10x ↓ potency | |

| 3-Aminophenyl → 4-Fluorophenyl | Improved metabolic stability |

Q. How do researchers address low yields in multi-step syntheses of cyclopropanecarboxamide derivatives?

Methodological Answer:

- Intermediate Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate nitro or amide intermediates (>95% purity) .

- Catalytic Optimization : Employ Pd(OAc)₂/Xantphos for Buchwald-Hartwig amidation (yield: ~85% vs. 60% with traditional methods) .

- Reaction Monitoring : Track byproducts via TLC or LC-MS to adjust stoichiometry (e.g., excess cyclopropanecarbonyl chloride to drive coupling) .

Q. What computational tools predict the metabolic stability of this compound derivatives?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Assess cytochrome P450 binding (e.g., CYP3A4) using AMBER or GROMACS .

- ADMET Predictors : Software like Schrödinger’s QikProp estimates hepatic extraction ratios and plasma protein binding .

Case Study: Methylation of the 3-amino group reduces oxidative deamination, increasing half-life (t₁/₂ from 1.2 → 4.7 hours) .

Data Contradiction Analysis

Example : Synthesis yields vary between nitro reduction (70–85%) and direct coupling (60–82%) .

Resolution : Optimize nitro reduction with microwave-assisted heating (yield: 90% in 30 minutes) or switch to flow chemistry for coupling reactions .

属性

IUPAC Name |

N-(3-aminophenyl)cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-8-2-1-3-9(6-8)12-10(13)7-4-5-7/h1-3,6-7H,4-5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAPDPGRIQUJAGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585534 | |

| Record name | N-(3-Aminophenyl)cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879127-21-6 | |

| Record name | N-(3-Aminophenyl)cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-aminophenyl)cyclopropanecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。